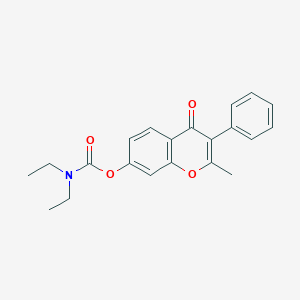

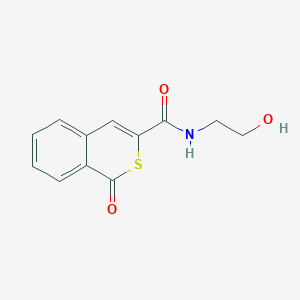

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Hydroxyethyl) compounds are a class of organic compounds that contain a hydroxyethyl group (-CH2-CH2-OH) attached to a nitrogen atom . They are often used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl) compounds typically involves the reaction of an amine with ethylene oxide or 2-chloroethanol . The exact method can vary depending on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl) compounds can be quite diverse, as the hydroxyethyl group can be attached to a wide variety of different molecular frameworks . The exact structure would depend on the specific compound .Chemical Reactions Analysis

N-(2-Hydroxyethyl) compounds can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of coordination complexes . They can also undergo reactions with CO2, which has been studied for potential applications in carbon capture .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl) compounds can vary widely depending on the specific compound. Some general properties that many of these compounds share include good solubility in water and a relatively high boiling point .Mecanismo De Acción

Target of Action

The primary target of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound interacts with its target, PPAR-α, exerting a variety of biological effects, some related to chronic inflammation and pain . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors cb1 and cb2 .

Biochemical Pathways

The compound affects the PPAR-α pathway, which plays a key role in the regulation of lipid metabolism and inflammation . It also influences the GPR55 and GPR119 pathways, which are involved in a variety of physiological processes .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed in various tissues . They are excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with PPAR-α, GPR55, and GPR119. These interactions can lead to anti-inflammatory effects, pain relief, and other physiological changes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Direcciones Futuras

There are several future directions for the study of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, it could be studied for its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases.

Métodos De Síntesis

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide can be synthesized through the reaction of 2-aminothiophenol and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields a yellow crystalline solid that can be purified through recrystallization in ethanol.

Aplicaciones Científicas De Investigación

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide has been found to have potential applications in scientific research. It has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-6-5-13-11(15)10-7-8-3-1-2-4-9(8)12(16)17-10/h1-4,7,14H,5-6H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYRWAZJMNJTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

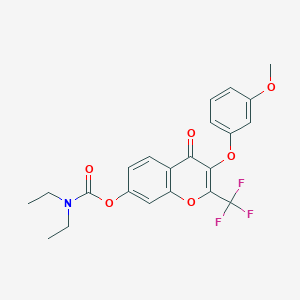

![Ethyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385428.png)

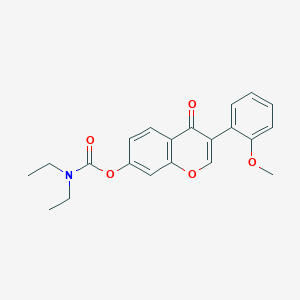

![Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B385434.png)

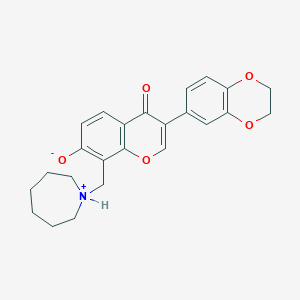

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385436.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385444.png)